Product packaging for Cyclopropanemethylamine hydrochloride(Cat. No.:CAS No. 7252-53-1)

Cyclopropanemethylamine hydrochloride

Cat. No.: B1583382
CAS No.: 7252-53-1
M. Wt: 107.58 g/mol
InChI Key: HXSNGAHNYZBZTH-UHFFFAOYSA-N
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Description

IUPAC Name and CAS Registry Number Analysis

The International Union of Pure and Applied Chemistry designation for this compound is established as cyclopropylmethanamine hydrochloride, reflecting the systematic nomenclature conventions for cycloalkyl-substituted primary amines. The Chemical Abstracts Service Registry Number 7252-53-1 serves as the unique numerical identifier for this specific molecular entity within the global chemical database system. This registry number provides unambiguous identification across various chemical databases and regulatory frameworks, ensuring consistent referencing in scientific literature and commercial applications.

The systematic name construction follows established nomenclature principles where the cyclopropyl group serves as a substituent attached to the methanamine backbone structure. The hydrochloride designation indicates the formation of an ammonium chloride salt through protonation of the primary amine functionality. This nomenclature system allows for precise chemical communication and database searching across international scientific communities.

Alternative Chemical Designations in Major Databases

Chemical databases employ numerous synonymous designations for cyclopropanemethylamine hydrochloride, reflecting variations in naming conventions and historical usage patterns. The PubChem database recognizes this compound under multiple synonyms including (cyclopropylmethyl)ammonium chloride, this compound, and (aminomethyl)cyclopropane hydrochloride. The European Inventory of Existing Commercial Chemical Substances number 230-668-0 provides regulatory identification within European Union chemical legislation.

Database Primary Identifier Alternative Designations
PubChem CID 81671 (Cyclopropylmethyl)ammonium chloride, this compound
Chemical Abstracts Service 7252-53-1 Cyclopropylmethanamine hydrochloride, 1-cyclopropylmethanamine hydrochloride
European Chemical Agency 230-668-0 (Aminomethyl)cyclopropane hydrochloride, Aminomethylcyclopropane hydrochloride
DSSTox Database DTXSID20222843 Cyclopropylmethylamine hydrochloride, Cyclopropane methyl amine hydrochloride

Additional systematic names found in chemical literature include 1-cyclopropylmethanamine hydrochloride, aminomethylcyclopropane hydrochloride, and cyclopropylmethanaminium chloride. These varied designations reflect different approaches to structural description while maintaining chemical accuracy and facilitating cross-referencing between databases and publications.

Molecular Architecture and Crystallographic Features

Cyclopropane Ring Strain Effects on Molecular Geometry

The cyclopropane ring system in this compound exhibits significant structural constraints that fundamentally influence the molecular geometry and electronic properties. The three-membered carbocyclic ring necessitates carbon-carbon bond angles of approximately 60 degrees, representing a substantial deviation from the tetrahedral angle of 109.5 degrees observed in unstrained alkane systems. This geometric constraint generates considerable ring strain energy, estimated at approximately 27.6 kilocalories per mole for the cyclopropane unit.

The carbon-carbon bond distances within the cyclopropane ring measure approximately 151 picometers, which is shorter than typical carbon-carbon single bonds (153-155 picometers) due to the increased s-character in the hybrid orbitals required to accommodate the acute bond angles. The bonding arrangement is commonly described using the bent bond model, where the carbon-carbon bonds curve outward from the ring center, resulting in an inter-orbital angle of approximately 104 degrees.

The methanamine substituent attached to the cyclopropane ring experiences geometric constraints imposed by the rigid ring system. The carbon-nitrogen bond length and the orientation of the amino group are influenced by the electronic effects of the cyclopropane ring, which exhibits characteristics of both sigma-aromaticity and electron-withdrawing behavior. These structural features contribute to the unique chemical reactivity and spectroscopic properties observed for this compound.

Hydrogen Bonding Network in Hydrochloride Salt Form

The crystalline structure of this compound demonstrates extensive hydrogen bonding networks that stabilize the solid-state arrangement. The protonated amino group forms multiple hydrogen bonds with chloride anions, creating a three-dimensional network of intermolecular interactions. Neutron diffraction studies of similar ammonium chloride systems reveal that nitrogen-hydrogen bonds typically measure approximately 1.03 angstroms in length.

The hydrogen bonding pattern in the crystal lattice involves both direct nitrogen-hydrogen to chloride interactions and secondary hydrogen bonding through aromatic hydrogen atoms when present in related structures. The nitrogen to chloride separations typically range from 3.09 to 3.12 angstroms, with bond angles deviating from linearity due to packing constraints and multiple hydrogen bonding acceptor sites.

The chloride ions in the crystal structure occupy specific coordination environments, typically accepting hydrogen bonds from multiple ammonium cations simultaneously. This arrangement creates chain-like or sheet-like hydrogen bonding motifs that contribute to the mechanical properties and thermal stability of the crystalline material. The thermal motion of hydrogen atoms in these systems often exhibits non-spherical characteristics, suggesting rotational oscillation of the ammonium ion within the crystal lattice.

Spectroscopic Profiling and Structural Validation

Multi-nuclear Nuclear Magnetic Resonance Spectral Assignments

The proton Nuclear Magnetic Resonance spectrum of this compound exhibits characteristic resonances that provide detailed structural information about the molecular architecture. The cyclopropane ring protons appear as complex multiplets in the region between 0.5 and 1.5 parts per million, reflecting the unique electronic environment created by the strained ring system. These resonances demonstrate distinctive coupling patterns arising from the rigid geometric constraints of the three-membered ring.

The methylene protons connecting the cyclopropane ring to the amino group generate characteristic signals that are influenced by both the ring system and the electron-withdrawing effect of the protonated nitrogen atom. In deuterated chloroform solvent systems, these protons typically appear as complex multiplets due to coupling with both the cyclopropane protons and the amino group.

Proton Environment Chemical Shift Range (ppm) Multiplicity Coupling Characteristics
Cyclopropane Ring Protons 0.5 - 1.5 Complex multiplets Ring strain effects
Methylene Bridge 2.5 - 3.0 Multiplet Deshielding by amino group
Ammonium Protons 7.5 - 8.5 Broad singlets Rapid exchange in solution

The ammonium protons in the hydrochloride salt form exhibit broad resonances typically observed between 7.5 and 8.5 parts per million due to rapid proton exchange and the electron-withdrawing effect of the positively charged nitrogen center. Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with the cyclopropane carbons appearing at characteristic chemical shifts reflecting the unique electronic environment of the strained ring system.

Vibrational Spectroscopy Characteristics

Fourier Transform Infrared spectroscopy of this compound reveals distinctive vibrational bands that provide insight into the molecular structure and hydrogen bonding interactions. The infrared spectrum typically spans the range from 3500 to 50 wavenumbers, encompassing both fundamental vibrational modes and combination bands. The nitrogen-hydrogen stretching vibrations of the ammonium group appear as broad, intense absorptions in the 3000-3500 wavenumber region, with the exact frequencies influenced by hydrogen bonding interactions with chloride anions.

The cyclopropane ring vibrations generate characteristic bands that differ significantly from those observed in unstrained alkane systems. Carbon-hydrogen stretching modes associated with the three-membered ring typically appear at frequencies higher than those observed for normal alkyl groups, reflecting the increased s-character of the carbon-hydrogen bonds in the strained ring system. The carbon-carbon stretching vibrations of the cyclopropane ring produce distinctive spectral features that serve as diagnostic markers for this structural unit.

Raman spectroscopy provides complementary vibrational information, particularly for symmetric vibrational modes that may be weak or absent in infrared spectra. The Raman spectrum of the liquid form of the free amine (prior to salt formation) has been documented, showing characteristic bands associated with the cyclopropane ring breathing modes and carbon-nitrogen stretching vibrations. The combination of infrared and Raman spectroscopic data provides comprehensive vibrational assignments that confirm the structural integrity and purity of this compound samples.

Vibrational Mode Infrared Frequency (cm⁻¹) Assignment Intensity
Nitrogen-Hydrogen Stretch 3000-3500 Ammonium group Strong, broad
Carbon-Hydrogen Stretch (ring) 3050-3100 Cyclopropane ring Medium
Carbon-Carbon Stretch (ring) 1000-1200 Ring vibrations Medium
Nitrogen-Hydrogen Bend 1600-1650 Ammonium deformation Strong

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10ClN B1583382 Cyclopropanemethylamine hydrochloride CAS No. 7252-53-1

Properties

CAS No.

7252-53-1

Molecular Formula

C4H10ClN

Molecular Weight

107.58 g/mol

IUPAC Name

cyclopropylmethylazanium;chloride

InChI

InChI=1S/C4H9N.ClH/c5-3-4-1-2-4;/h4H,1-3,5H2;1H

InChI Key

HXSNGAHNYZBZTH-UHFFFAOYSA-N

SMILES

C1CC1CN.Cl

Canonical SMILES

C1CC1C[NH3+].[Cl-]

Other CAS No.

7252-53-1

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis via Allylic Chlorides and Cyanide Intermediates

One of the most established methods for preparing cyclopropanemethylamine hydrochloride involves the following key steps:

  • Step 1: Formation of 1-Bromo-3-chloropropane
    An allylic chloride is reacted with hydrogen bromide in the presence of a free radical catalyst (e.g., benzoyl peroxide) to yield 1-bromo-3-chloropropane, an anti-Markownikoff addition product. This reaction is typically conducted at temperatures ranging from -80°C to +70°C and pressures between 1 to 10 atmospheres. The free radical catalyst can be benzoyl peroxide, ultraviolet light, or other peroxides.
    This step is critical for introducing the halogen functionality necessary for subsequent cyanide substitution.

  • Step 2: Conversion to Gamma-Chloronitrile
    The 1-bromo-3-chloropropane is then reacted with a metal cyanide (potassium or sodium cyanide) in an alcohol-water mixture (methanol, ethanol, or propanol preferred) at 40–60°C under reflux for about 3 hours. The mole ratio of 1-bromo-3-chloropropane to metal cyanide is carefully controlled (preferably 1.25:1) to maximize yield and avoid byproduct formation such as glutaronitrile.
    After reaction, the mixture is filtered to remove inorganic salts, and the organic phase is isolated.

  • Step 3: Hydrolysis and Reduction to Cyclopropylmethylamine
    The gamma-chloronitrile is treated with alkali metal hydroxide to yield cyclopropyl cyanide, which is then hydrogenated in the presence of a catalyst to form cyclopropylmethylamine.
    This hydrogenation avoids using metal hydrides, facilitating safer and higher-yielding reactions.
    The resulting amine can be further reacted with hydrogen and aldehydes, ketones, or alkyl halides to form substituted cyclopropylmethyl amines.

  • Step 4: Formation of this compound
    The free base cyclopropylmethylamine is converted to its hydrochloride salt by treatment with hydrochloric acid, typically in an alcoholic solvent such as ethanol, yielding this compound as a crystalline solid.

Summary Table of Key Reaction Conditions

Step Reagents & Conditions Temperature (°C) Pressure (atm) Notes
Allylic chloride to 1-bromo-3-chloropropane Allylic chloride, HBr, free radical catalyst (benzoyl peroxide) -80 to +70 1 to 10 Anti-Markownikoff addition
1-bromo-3-chloropropane to gamma-chloronitrile Metal cyanide (KCN or NaCN), alcohol-water solvent 40 to 60 Atmospheric Reflux for 3 hours, mole ratio ~1.25:1
Gamma-chloronitrile to cyclopropylmethylamine Alkali hydroxide hydrolysis, catalytic hydrogenation Ambient to moderate Hydrogen atmosphere Avoids metal hydrides
Cyclopropylmethylamine to hydrochloride salt HCl in ethanol or similar solvent Ambient Atmospheric Crystallization of hydrochloride salt

Direct Synthesis via Organometallic Intermediates (Lithium Reagents)

An alternative synthetic approach involves the use of organometallic chemistry, particularly the reaction of cyclopropanecarbonitrile with lithium reagents in the presence of cerous chloride as a catalyst:

  • Step 1: Preparation of Organolithium Intermediate
    Cerous chloride is dissolved in anhydrous tetrahydrofuran (THF), cooled to -70 to -80°C. Lithium methylide (or a similar lithium reagent) is added dropwise to this solution under inert atmosphere.

  • Step 2: Addition of Cyclopropanecarbonitrile
    A THF solution of cyclopropanecarbonitrile is then added dropwise to the reaction mixture at low temperature. The reaction mixture is gradually warmed to 20–30°C and stirred for several hours to complete the reaction.

  • Step 3: Workup and Isolation
    The reaction is quenched with ammonium hydroxide, and the mixture is filtered. The filter cake is washed with methylene chloride, and the filtrate is concentrated to yield crude (1-cyclopropyl-1-methyl)ethylamine, which can be converted to the hydrochloride salt by standard acidification.

Key Parameters

Parameter Details
Solvent Anhydrous tetrahydrofuran (THF)
Temperature -80 to -70°C (addition), then 20–30°C (reaction)
Catalyst Cerous chloride
Quenching agent Ammonium hydroxide
Product Crude (1-cyclopropyl-1-methyl)ethylamine

This method offers a direct route to substituted cyclopropylmethylamines with good control over stereochemistry and substitution patterns.

Analysis of Preparation Methods

Method Advantages Disadvantages Yield & Purity Considerations
Allylic chloride → cyanide → amine route Well-established, scalable, avoids hazardous hydrides Multi-step, requires careful control of ratios High yields and purity achievable with optimized conditions
Organolithium addition to nitrile Direct, allows substitution variation, stereocontrol Requires low temperature, moisture sensitive reagents Moderate to high yields; requires inert atmosphere
Acylation and cyclization routes Access to diverse derivatives, useful for drug design More complex, multi-step, not direct for hydrochloride salt Moderate yields; often used for functionalized derivatives

Chemical Reactions Analysis

Types of Reactions

Cyclopropanemethylamine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to form primary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Amides and nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted amines and amides.

Scientific Research Applications

Pharmacological Applications

  • Adenosine Receptor Modulation
    • CPMHA has been evaluated for its role in modulating adenosine receptors, specifically the A1 and A3 subtypes. Research indicates that derivatives of CPMHA can act as potent antagonists or agonists at these receptors, which are implicated in pain modulation and neuroprotection .
    • A study demonstrated that cyclopropanemethylamine derivatives exhibited significant binding affinities, with KiK_i values in the nanomolar range for A1 and A3 receptors, suggesting potential therapeutic applications in treating conditions like glaucoma and epilepsy .
  • Anti-inflammatory Effects
    • In preclinical models, compounds derived from CPMHA have shown promise in reducing inflammation. For instance, a study highlighted that certain cyclopropyl derivatives could inhibit inflammatory responses in mouse models, indicating their potential use as anti-inflammatory agents .

Biological Applications

  • Cell Culture and Gene Therapy
    • CPMHA is utilized in cell culture applications where it serves as a modifying agent to enhance cell viability and transfection efficiency. Its role in gene therapy is particularly notable, as it aids in delivering genetic material into cells more effectively .
  • Analytical Chemistry
    • The compound is employed in chromatography and molecular testing procedures. Its unique chemical structure allows for specific interactions that can be exploited for analytical separations and assays .

Case Study 1: Pain Management Research

A recent investigation into the analgesic properties of cyclopropanemethylamine derivatives revealed that certain compounds significantly reduced pain responses in formalin-induced pain models. The study highlighted how modifications to the cyclopropyl group enhanced receptor affinity, leading to improved pain management outcomes.

Case Study 2: Gene Delivery Systems

In a study focused on gene delivery systems, researchers utilized CPMHA derivatives to improve the efficiency of plasmid DNA transfection in mammalian cells. The results indicated that these compounds increased transfection rates by up to 50% compared to traditional agents, showcasing their potential in therapeutic gene delivery strategies.

Table 1: Binding Affinities of CPMHA Derivatives at Adenosine Receptors

CompoundStructureKiK_i (nM) A1KiK_i (nM) A2AKiK_i (nM) A3
1Cyclopropyl0.864 (0.464–1.61)146 (133–161)0.875 (0.85–0.90)
2Cyclopropylmethyl0.438 (0.361–0.523)112 (81.4–153)0.575 (0.55–0.60)
...............

Note: Values represent binding affinities with confidence intervals.

Mechanism of Action

The mechanism of action of cyclopropylmethanamine hydrochloride involves its interaction with various molecular targets. In biological systems, it can act as a ligand for certain enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving the amine group, which can form hydrogen bonds and electrostatic interactions with target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclopropanemethylamine hydrochloride belongs to a class of cycloalkylmethylamine hydrochlorides. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reactivity/Applications NMR Shifts (¹H/¹³C)
Cyclopropanemethylamine HCl C₄H₁₀ClN 107.58 Cyclopropane ring, methylamine HCl Catalyst-dependent N-arylation reactions ¹H: δ 8.10 (NH₃⁺), 2.68–2.62 (CH₂); ¹³C: δ 43.41, 8.52, 3.77
Cyclohexanemethylamine HCl C₇H₁₆ClN 149.66 Cyclohexane ring, methylamine HCl Less strained structure; slower reaction kinetics ¹H: δ 8.09 (NH₃⁺), 2.60 (CH₂); ¹³C: δ 44.30, 35.33, 29.75
1-(Methoxymethyl)cyclopropylamine HCl C₅H₁₂ClNO 137.61 Cyclopropane + methoxymethyl substituent Enhanced solubility due to ether group Not explicitly reported; methoxymethyl group expected at δ ~3.2–3.5 (¹H)
Cyclobutanemethylamine HCl C₅H₁₂ClN 121.61 Cyclobutane ring, methylamine HCl Intermediate ring strain; used in drug synthesis No NMR data available; similar NH₃⁺ and CH₂ shifts expected
Cyclobenzaprine HCl C₂₀H₂₁N·HCl 311.85 Dibenzocycloheptene backbone, tertiary amine HCl Muscle relaxant; complex pharmacokinetics ¹H: Aromatic protons δ 7.1–7.3; CH₂NH δ ~2.5–3.0

Key Comparative Findings:

Ring Strain and Reactivity :

  • The cyclopropane ring in cyclopropanemethylamine HCl introduces significant angle strain, enhancing reactivity in cross-coupling reactions (e.g., N-arylation with aryl chlorides) compared to cyclohexanemethylamine HCl .
  • Catalyst specificity: Nickel-based catalysts (e.g., C3) are effective for cyclopropanemethylamine HCl but require substitution (e.g., C4) for electron-rich aryl chlorides due to steric and electronic effects .

Solubility and Functionalization :

  • Derivatives like 1-(methoxymethyl)cyclopropylamine HCl exhibit improved aqueous solubility due to the methoxymethyl group, making them preferable in formulations requiring higher bioavailability .

In contrast, cyclobenzaprine HCl is a marketed muscle relaxant with a bulky tricyclic structure, highlighting the trade-off between structural complexity and therapeutic targeting .

Analytical Differentiation: NMR spectra distinguish cyclopropanemethylamine HCl (δ 8.10 for NH₃⁺) from cyclohexanemethylamine HCl (δ 8.09), with cyclopropane CH₂ signals (δ 0.38–0.27) being diagnostic .

Biological Activity

Cyclopropanemethylamine hydrochloride is a chemical compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

This compound is characterized by its cyclopropane ring structure, which contributes to its biological activity. The compound has been studied for its interactions with various biological targets, particularly in the context of enzyme inhibition and potential therapeutic effects.

Molecular Formula: C4_4H9_9ClN
Molecular Weight: 105.57 g/mol

The biological activity of this compound is primarily linked to its role as an inhibitor of specific enzymes. For instance, it has been reported to inhibit Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), which is a crucial enzyme in the pyrimidine biosynthesis pathway of the malaria parasite. The compound's structure allows it to fit into the active site of the enzyme, thereby blocking substrate access and inhibiting enzymatic activity.

Inhibitory Activity Against PfDHODH

Research indicates that modifications to the alkyl side chain of cyclopropanemethylamine can significantly affect its inhibitory potency. For example, a study found that while some derivatives exhibited strong inhibitory activity (IC50_{50} values as low as 23 nM), others, including those with cyclopropanemethylamine, lost activity due to increased steric hindrance from larger side chains .

Biological Activities and Applications

This compound has been associated with several biological activities:

  • Antimalarial Activity: Its ability to inhibit PfDHODH positions it as a candidate for antimalarial drug development.
  • Anticancer Potential: Preliminary studies suggest that derivatives may exhibit anticancer properties by targeting specific kinases involved in cell proliferation .
  • Antimicrobial Effects: Cyclopropane derivatives have shown diverse biological activities, including insecticidal and antifungal properties, which could be leveraged in agricultural applications .

Data Table: Inhibitory Potency of Cyclopropanemethylamine Derivatives

Compound NameTarget EnzymeIC50_{50} (nM)Comments
CyclopropanemethylaminePfDHODH>1000Lost activity due to steric hindrance
Compound 26PfDHODH23Most potent candidate
Compound 20PfDHODH70Exhibits hydrogen bonding interaction

Case Studies

  • Inhibitory Activity Study: A study evaluated various derivatives of cyclopropanemethylamine for their inhibitory effects on PfDHODH. The findings indicated that while some compounds were effective inhibitors, cyclopropanemethylamine itself was not due to its structural limitations .
  • Anticancer Research: Investigations into the anticancer potential of cyclopropanemethylamine derivatives revealed that certain modifications could enhance their efficacy against cancer cell lines by selectively targeting Polo-like Kinase 1 (Plk1), a key regulator in mitosis .

Q & A

Q. What are the standard synthetic routes for cyclopropanemethylamine hydrochloride, and how can purity be optimized?

this compound is typically synthesized via nucleophilic substitution of cyclopropylmethylamine with methyl iodide under controlled conditions, followed by treatment with hydrochloric acid to form the hydrochloride salt . To optimize purity, reaction parameters (e.g., temperature, stoichiometry) should be tightly controlled, and purification techniques like recrystallization or column chromatography are recommended. Analytical methods such as HPLC or NMR can confirm purity and structural integrity .

Q. How is this compound characterized analytically?

Common techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm cyclopropane ring integrity and amine protonation.
  • Mass spectrometry (ESI-MS) to verify molecular weight (C₄H₁₀ClN, 119.58 g/mol) .
  • X-ray crystallography for resolving crystal structure ambiguities, particularly the cyclopropane ring’s strain and salt formation .

Q. What are the primary applications of this compound in chemical synthesis?

The compound serves as a versatile building block for synthesizing cyclopropane-containing derivatives. Its strained cyclopropane ring enables unique reactivity in [2+1] cycloadditions and ring-opening reactions, useful for generating bioactive molecules or polymers .

Q. What safety protocols are essential when handling this compound?

Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritation. Store in a cool, dry environment away from oxidizers. Waste should be neutralized and disposed via certified hazardous waste services .

Advanced Research Questions

Q. How can conflicting data on this compound’s stability under acidic conditions be resolved?

Contradictions in stability studies (e.g., degradation products under varying pH) require systematic analysis:

  • Perform accelerated stability testing using HPLC-MS to track degradation pathways.
  • Compare results with computational models (e.g., DFT calculations) to predict reactive sites on the cyclopropane ring .

Q. What strategies enhance the compound’s utility in multi-step organic syntheses?

  • Protection/deprotection : Temporarily shield the amine group using Boc or Fmoc chemistry to prevent side reactions during subsequent steps.
  • Cross-coupling : Utilize palladium-catalyzed reactions (e.g., Suzuki-Miyaura) to functionalize the cyclopropane ring .

Q. How does this compound interact with biological targets?

Preliminary studies suggest interactions with neurotransmitter receptors (e.g., serotonin 5-HT₂A). Advanced approaches include:

  • Molecular docking : Simulate binding affinities using crystal structures of target proteins.
  • In vitro assays : Measure cAMP modulation or calcium flux in neuronal cell lines .

Q. What industrial-scale synthesis methods improve yield and scalability?

Continuous flow reactors enable precise control of exothermic reactions (e.g., cyclopropane ring formation). Automated systems optimize reagent addition and temperature, achieving >90% yield with minimal byproducts .

Q. How can structural analogs of this compound be designed for SAR studies?

  • Substitution : Introduce electron-withdrawing groups (e.g., -F) on the cyclopropane ring to modulate electronic effects.
  • Salt variation : Replace hydrochloride with other counterions (e.g., sulfate) to alter solubility and bioavailability .

Q. What computational tools predict the compound’s behavior in complex biological systems?

  • MD simulations : Model interactions with lipid bilayers to predict membrane permeability.
  • ADMET prediction : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopropanemethylamine hydrochloride
Reactant of Route 2
Cyclopropanemethylamine hydrochloride

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